N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 848736-92-5
VCID: VC6994423
InChI: InChI=1S/C19H19ClN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23)
SMILES: CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Molecular Formula: C19H19ClN2O2S
Molecular Weight: 374.88

N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

CAS No.: 848736-92-5

Cat. No.: VC6994423

Molecular Formula: C19H19ClN2O2S

Molecular Weight: 374.88

* For research use only. Not for human or veterinary use.

N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide - 848736-92-5

Specification

CAS No. 848736-92-5
Molecular Formula C19H19ClN2O2S
Molecular Weight 374.88
IUPAC Name N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide
Standard InChI InChI=1S/C19H19ClN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23)
Standard InChI Key NEJDNGRCEHKJKS-UHFFFAOYSA-N
SMILES CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl

Introduction

The compound N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic organic molecule that incorporates a thiazole ring, a furan ring, and a chlorobenzyl group. These structural elements are often associated with biological activity, making the compound a potential candidate for pharmacological or agrochemical applications.

Synthesis Pathway

The synthesis of this compound likely follows a multi-step protocol involving:

  • Formation of the Thiazole Core: Typically achieved by reacting halogenated precursors with thiourea or similar reagents.

  • Introduction of the Chlorobenzyl Group: Substitution reactions using 4-chlorobenzyl halides.

  • Coupling with Furanyl Propanamide: Through amide bond formation using activating agents like EDCI or HATU.

Biological Activity

While specific experimental data on this compound is unavailable in the provided sources, its structural features suggest potential activities:

  • Antimicrobial Activity: Thiazole derivatives are well-documented for their efficacy against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Similar thiazole-containing compounds have shown antiproliferative effects against cancer cell lines .

  • Anti-inflammatory Activity: Amide derivatives with heterocyclic scaffolds often exhibit inhibition of enzymes like COX or LOX .

Table 2: Hypothetical Biological Activities Based on Structural Analogues

ActivityEvidence from Analogues
AntimicrobialEffective against bacterial/fungal strains
AnticancerInhibitory effects on tumor cell growth
Anti-inflammatoryPotential LOX/COX enzyme inhibition

Analytical Characterization

To confirm the structure and purity of N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide, standard analytical techniques would be employed:

  • NMR Spectroscopy (1H, 13C): For detailed structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

  • Elemental Analysis: To verify composition.

Applications and Future Directions

Given its structural features:

  • Pharmaceutical Development:

    • Screening for antimicrobial and anticancer activities.

    • Optimization for drug-likeness (e.g., ADMET profiling).

  • Agrochemical Research:

    • Testing as a fungicide or pesticide due to heterocyclic components.

  • Molecular Docking Studies:

    • Computational modeling to predict binding affinities with biological targets.

Table 3: Potential Applications

FieldSpecific Use Case
MedicineAntibiotics, anticancer agents
AgricultureFungicides, insecticides
Material ScienceSpecialty coatings or polymers

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